N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
CAS No.: 1309981-26-7
Cat. No.: VC0110350
Molecular Formula: C18H29BN2O2
Molecular Weight: 316.252
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1309981-26-7 |
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Molecular Formula | C18H29BN2O2 |
Molecular Weight | 316.252 |
IUPAC Name | N-(cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Standard InChI | InChI=1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)15-10-11-16(21-13-15)20-12-14-8-6-5-7-9-14/h10-11,13-14H,5-9,12H2,1-4H3,(H,20,21) |
Standard InChI Key | SSFGOSPKVWPAJV-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCC3CCCCC3 |
Introduction
Chemical Structure and Properties
Structural Identification
N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine consists of three primary structural components: a pyridine ring, a dioxaborolane (pinacol ester) group, and a cyclohexylmethyl amine functionality. The compound is formally identified by several key parameters as shown in Table 1.
Table 1: Compound Identification Parameters
Parameter | Information |
---|---|
CAS Number | 1309981-26-7 |
Molecular Formula | C₁₈H₂₉BN₂O₂ |
Molecular Weight | 316.2 g/mol |
IUPAC Name | N-(cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChIKey | SSFGOSPKVWPAJV-UHFFFAOYSA-N |
Creation Date | March 15, 2010 |
Modification Date | March 8, 2025 |
The compound is also known by several synonyms, including "2-(Cyclohexylmethylamino)pyridine-5-boronic acid pinacol ester" and "2-Pyridinamine, N-(cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-" .
Chemical Properties
The chemical reactivity of N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is primarily determined by three reactive centers:
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The boronic acid pinacol ester group, which is particularly useful for cross-coupling reactions
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The pyridine nitrogen, which can act as a weak base
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The secondary amine group, which can participate in various transformations
These functional groups make the compound versatile in organic synthesis, particularly as a building block for more complex molecules in pharmaceutical research.
Synthesis and Reactions
Synthetic Routes
The synthesis of N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the reaction of a pyridine derivative with a dioxaborolane compound. These reactions often require specific conditions to optimize yields and selectivity, including:
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Inert atmosphere conditions
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Controlled temperatures
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Palladium-based catalysts for facilitating transformations
Applications and Research Interest
Pharmaceutical Applications
While specific biological data for N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is limited, compounds with similar structures are frequently explored for their potential in modulating biological targets. The compound's structural features suggest several potential pharmaceutical applications:
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Building block for drug candidate synthesis
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Intermediate in the preparation of biologically active pyridine derivatives
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Potential scaffold for developing kinase inhibitors or other enzyme modulators
The unique combination of the pyridine ring and the boronic acid pinacol ester makes this compound particularly useful for medicinal chemistry programs seeking to develop novel therapeutics through structure-activity relationship studies.
Research Status and Future Directions
Current Research Status
Research on N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine appears to be primarily focused on its applications as a synthetic intermediate rather than as a direct pharmaceutical agent. The compound is valuable in organic synthesis due to its functional group compatibility and potential for selective transformations.
Future Research Opportunities
Several promising research directions for N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine include:
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Development of more efficient synthetic routes with higher yields
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Exploration of novel coupling reactions leveraging the boronic acid pinacol ester
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Investigation of potential biological activities of derivatives
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Application in materials science, particularly in the development of functional materials
These directions could expand the utility of the compound beyond its current applications and potentially lead to novel discoveries in medicinal chemistry and materials science.
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